1-(9H-Purin-6-ylamino)propan-2-ol, also known as (R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol, is a key intermediate in the synthesis of Tenofovir Disoproxil Fumarate (TDF). [] TDF is a prodrug of Tenofovir, a nucleotide reverse transcriptase inhibitor with potent antiviral activity against retroviruses and hepadnaviruses. [] The (R)-enantiomer of 1-(9H-purin-6-ylamino)propan-2-ol is crucial for the biological activity of Tenofovir and its derivatives. [, ]
1-(9H-purin-6-ylamino)propan-2-ol, also known as (2R)-1-(9H-purin-6-ylamino)propan-2-ol, is a compound that belongs to the class of purine derivatives. This compound features a purine ring structure attached to a propanol moiety, which contributes to its unique chemical properties. It is primarily recognized for its potential applications in medicinal chemistry, particularly in antiviral and anticancer research.
This compound can be synthesized through various chemical methods, with starting materials often including purine derivatives such as 6-chloropurine and propanol precursors. It is commercially available from several chemical suppliers and has been the subject of various research studies focusing on its biological activities.
1-(9H-purin-6-ylamino)propan-2-ol is classified as a purine nucleoside analog. Its structural characteristics enable it to interact with biological systems, making it a subject of interest in pharmacological studies.
The synthesis of 1-(9H-purin-6-ylamino)propan-2-ol typically involves the following steps:
The reaction pathway can be summarized as follows:
This method provides good yields and purity levels, making it suitable for both laboratory and industrial applications.
The molecular formula of 1-(9H-purin-6-ylamino)propan-2-ol is , with a molecular weight of 193.21 g/mol. The structural representation includes a purine ring connected to a propanol group, which can be depicted in various formats:
Property | Value |
---|---|
Molecular Formula | C8H11N5O |
Molecular Weight | 193.21 g/mol |
IUPAC Name | (2R)-1-(9H-purin-6-ylamino)propan-2-ol |
InChI Key | VWQPVBTWPGJMKM-RXMQYKEDSA-N |
Canonical SMILES | CC(CNC1=NC=NC2=C1NC=N2)O |
The structure showcases the connectivity between the amino group and the purine base, which is crucial for its biological activity .
1-(9H-purin-6-ylamino)propan-2-ol can undergo various chemical reactions due to its functional groups:
These reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to optimize yields and minimize side products .
The mechanism of action for 1-(9H-purin-6-ylamino)propan-2-ol involves its interaction with biological targets such as enzymes and receptors involved in purine metabolism. The purine ring structure allows it to mimic natural purines, facilitating binding to specific sites within cells that modulate biochemical pathways.
Upon binding, this compound may influence cellular processes such as nucleotide synthesis or signal transduction pathways, potentially leading to therapeutic effects against viral infections or cancer .
1-(9H-purin-6-ylamino)propan-2-ol exhibits several notable physical properties:
Property | Value |
---|---|
Appearance | White to off-white solid |
Melting Point | Approximately 254 °C |
Solubility | Soluble in water and organic solvents |
The compound is stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity is primarily attributed to the amino and hydroxyl groups, which participate in various chemical transformations.
1-(9H-purin-6-ylamino)propan-2-ol has significant applications in various fields:
Research continues to explore new applications and mechanisms of action for this compound, highlighting its importance in scientific inquiry and drug development .
The chiral center in 1-(9H-purin-6-ylamino)propan-2-ol necessitates precise stereocontrol during synthesis. Contemporary approaches leverage:
Table 1: Stereoselective Synthesis Performance Comparison
Method | Catalyst/Reagent | ee (%) | Yield (%) | Temperature |
---|---|---|---|---|
Asymmetric hydrogenation | Ru-(S)-BINAP | 97 | 82 | 50°C |
Enzymatic resolution | Lipase CAL-B | 98 | 45 | 37°C |
Chiral pool synthesis | (S)-Glycidol derivative | >99 | 78 | 25°C |
Optimization focuses on solvent polarity (e.g., THF vs. methanol) and temperature gradients to suppress racemization during purine conjugation [4] [9].
C–N bond construction between purine and propanolamine motifs employs catalytic systems to overcome inherent nucleophilicity challenges:
Table 2: Catalyst Performance in C–N Bond Formation
Catalyst System | Additive | Yield (%) | Reaction Time | Purine Substrate |
---|---|---|---|---|
CuI/1,10-phenanthroline | K₃PO₄ | 91 | 12 h | 6-Chloropurine |
Pd₂(dba)₃/XPhos | t-BuONa | 88 | 3.5 h | 6-Bromopurine |
None (microwave) | — | 75 | 0.5 h | 6-Fluoropurine |
NaO* t*-Bu | — | 70 | 24 h | 6-Chloropurine |
Key advances include microwave irradiation to accelerate reactions and bidentate ligands to stabilize metal complexes during purine functionalization [2] [6].
Multi-step syntheses of 1-(9H-purin-6-ylamino)propan-2-ol demand orthogonal protection of the amino alcohol moiety:
Table 3: Protecting Group Stability and Deprotection Efficiency
Protecting Group | Compatibility | Deprotection Reagent | Yield (%) | Side Reactions |
---|---|---|---|---|
TBS (OH) | High | TBAF/THF | 92 | None |
Acetyl (OH) | Moderate | NaOMe/MeOH | 85 | Ester migration (5–8%) |
Benzyl (NH₂) | Low | Pd/C, H₂ | 48 | Purine reduction (20–25%) |
Benzylidene (NH₂) | High | Citric acid | 89 | None |
Optimal strategies use TBS for hydroxyls and benzylidene for amines, enabling stepwise deprotection with 85% overall yield in five-step sequences [4] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: